molecular formula C8H9N3 B1479912 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-05-1

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479912
CAS No.: 2098023-05-1
M. Wt: 147.18 g/mol
InChI Key: IQKIREIBMSVPHC-UHFFFAOYSA-N
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Description

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting the downstream signaling processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound may inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, or lipids . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Biological Activity

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole has garnered significant interest in pharmacological research due to its diverse biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of imidazo[1,2-b]pyrazoles, known for their potential as anticancer agents and their ability to modulate various biological pathways.

  • Molecular Formula: C10_{10}H10_{10}N4_{4}
  • Molecular Weight: 217.27 g/mol
  • Structural Features: The presence of the cyclopropyl group is notable as it influences the compound's reactivity and biological activity.

The primary mechanism by which this compound exerts its effects involves the inhibition of cyclin-dependent kinase 4 (CDK4). By binding to the active site of CDK4, this compound inhibits its kinase activity, leading to cell cycle arrest in the G1 phase and subsequently reducing cellular proliferation in cancerous cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the synthesis and evaluation of a library of imidazo[1,2-b]pyrazole derivatives, where several compounds exhibited sub-micromolar activities against HL-60 human promyelocytic leukemia cells. Specifically, compound 63 showed an IC50 value of 0.183 μM, indicating potent cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
63HL-600.183
33MCF-71.24–3.79
424T12.5–5

The mechanism underlying this activity includes the induction of apoptosis, as evidenced by increased Annexin V staining in treated cells. This suggests that treatment with these compounds leads to early and late apoptotic events without significant necrosis .

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of imidazo[1,2-b]pyrazole have shown promising anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole scaffold can enhance anti-inflammatory potency. For instance, certain derivatives demonstrated significant inhibition against COX-2 enzymes with selectivity indices greater than standard NSAIDs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)
123aCOX-20.02
123dCOX-20.04

Case Studies and Research Findings

Recent studies have expanded on the biological activity of imidazo[1,2-b]pyrazole compounds:

  • Cytotoxicity Study : A library of compounds was synthesized and evaluated against MCF-7 and HL-60 cell lines, revealing that specific structural features significantly impact cytotoxicity and apoptosis induction.
  • Multi-target Mechanisms : Research indicated that some derivatives possess multi-target mechanisms, suggesting potential applications beyond cancer therapy into areas like anti-inflammatory treatment and metabolic disorders due to their interactions with various signaling pathways .
  • Functionalization Studies : Selective functionalization techniques have been employed to enhance solubility and bioavailability of imidazo[1,2-b]pyrazoles, leading to improved therapeutic profiles for existing drugs by replacing less soluble components with more effective pyrazole scaffolds .

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-6(1)7-5-8-9-3-4-11(8)10-7/h3-6,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKIREIBMSVPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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